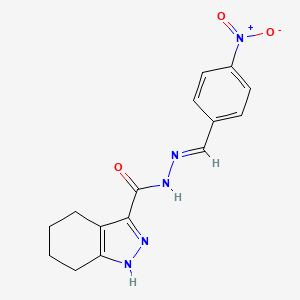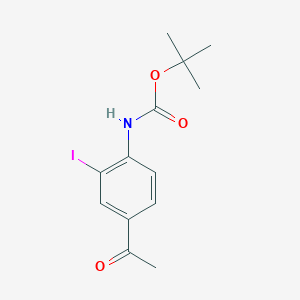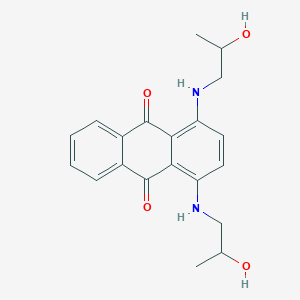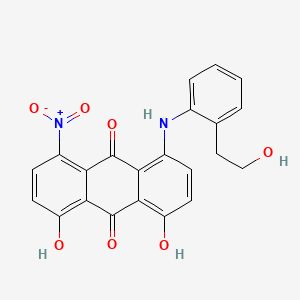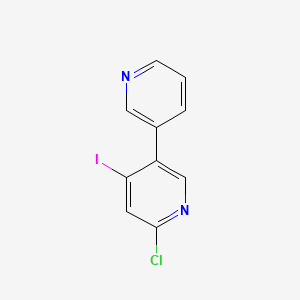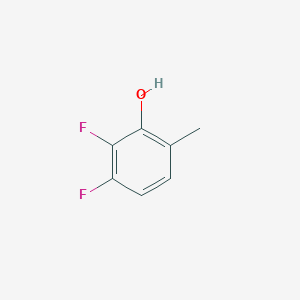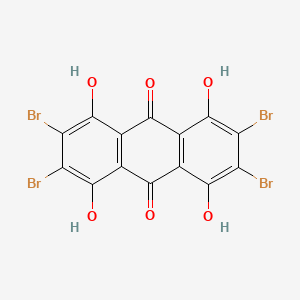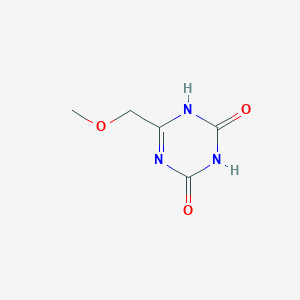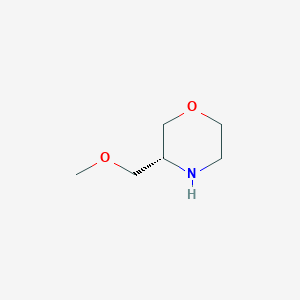
(R)-3-(Methoxymethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Methoxymethyl)morpholine is a chemical compound that belongs to the morpholine family Morpholine is a heterocyclic amine that contains both an ether and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Methoxymethyl)morpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions, such as temperature, pH, and reaction time, can be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of ®-3-(Methoxymethyl)morpholine may involve continuous flow processes to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
®-3-(Methoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
®-3-(Methoxymethyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ®-3-(Methoxymethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the methoxymethyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-(2-Hydroxyethyl)morpholine: A derivative with a hydroxyethyl group attached to the morpholine ring.
Uniqueness
®-3-(Methoxymethyl)morpholine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R)-3-(methoxymethyl)morpholine |
InChI |
InChI=1S/C6H13NO2/c1-8-4-6-5-9-3-2-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
JSKYPBXAHHTFRT-ZCFIWIBFSA-N |
Isomeric SMILES |
COC[C@@H]1COCCN1 |
Canonical SMILES |
COCC1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


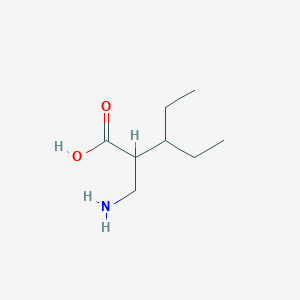
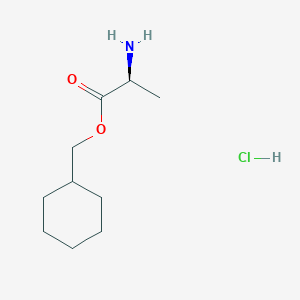
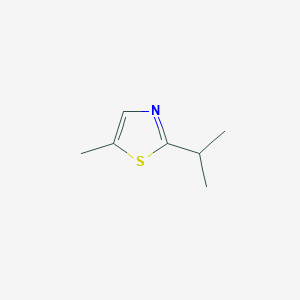
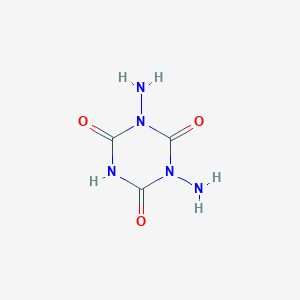
![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
